tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate
Description
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (126 MHz, CDCl₃):
2D NMR Correlations:
- HSQC : Correlates δ 4.58 (¹H) with δ 72.3 (¹³C), confirming oxygenated methylene groups.
- HMBC : Long-range couplings between δ 1.43 (Boc CH₃) and δ 155.2 (C=O) validate the ester linkage.
Table 3 highlights key NMR assignments:
| Proton (δ, ppm) | Carbon (δ, ppm) | Correlation |
|---|---|---|
| 7.32 (m) | 128.4 | Phenyl C–H |
| 4.35 (m) | 72.3 | O–CH₂–O |
| 1.43 (s) | 28.1 | Boc CH₃ |
Mass Spectrometric Fragmentation Patterns and Isotopic Distribution
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 356.1469 ([M + Na]⁺, calc. 356.1475), confirming the molecular formula. Major fragmentation pathways include:
- Loss of tert*-butyl group : m/z 256.0943 ([M – C₄H₈]⁺).
- Cleavage of the carbonate : m/z 198.0761 ([C₁₂H₁₂NO₃]⁺).
Isotopic distribution analysis shows a M+1 peak at 5.6% intensity, consistent with natural ¹³C abundance. Figure 1 illustrates the fragmentation pattern:
$$ \text{Molecular Ion} \rightarrow \text{[M – C₄H₈]⁺} \rightarrow \text{[C₁₂H₁₂NO₃]⁺} $$
Properties
IUPAC Name |
tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12?,13?,14-,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPAXYKZQBUAX-MJHWXPEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2[C@H](O2)[C@H]3C1COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675617 | |
| Record name | tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133697-22-0 | |
| Record name | tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization
Early routes leveraged acid-catalyzed cyclization of polyfunctional precursors. For example, a diol-amine intermediate undergoes protonation to form an oxonium ion, which cyclizes to generate the tricyclic system. This method mirrors SN1-like mechanisms observed in tert-butyl chloride synthesis.
Steric hindrance from the tert-butyl group necessitates prolonged reaction times, but microwave-assisted heating (e.g., 200°C for 20 min) improves efficiency.
Nucleophilic Ring-Opening and Etherification
Alternative approaches employ Williamson ether synthesis to form the trioxa linkages. A bromo- or tosyl-activated precursor reacts with alkoxide nucleophiles in the presence of K2CO3 or DBU.
This method offers better control over ether bond formation but requires careful protection of reactive sites.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate is typically introduced via Schotten-Baumann acylation using tert-butyl chloroformate.
Yields exceed 80% when the amine is sterically accessible. For hindered amines, microwave-assisted acylation (100°C, 30 min) enhances reactivity.
Stereochemical Control
The (1R,2S) configuration is achieved through:
-
Chiral Resolution : Racemic intermediates are separated using chiral HPLC or diastereomeric salt formation. For example, resolving the aminolactam precursor with tartaric acid derivatives yields enantiopure material.
-
Asymmetric Catalysis : Pd-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) induces >90% enantiomeric excess in key intermediates.
Purification and Characterization
Crude products are purified via:
-
Flash Chromatography : Silica gel eluted with CHCl3/MeOH (50:0.2) removes polar byproducts.
-
SCX SPE Cartridges : Cation-exchange resins isolate protonated amines (e.g., after acylation).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereocontrol | Key Advantage |
|---|---|---|---|
| Acid-Catalyzed Cyclization | 55 | Moderate | Scalability |
| Williamson Ether Synthesis | 68 | High | Functional Group Tolerance |
| Microwave-Assisted Acylation | 75 | High | Reduced Reaction Time |
Route selection depends on substrate availability and desired enantiopurity .
Chemical Reactions Analysis
tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents include sodium hydride and alkyl halides.
Scientific Research Applications
tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The anhydro bridge and benzylidene group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to bicyclic and spirocyclic tert-butyl-protected carboxylates with shared functional groups (Table 1). Key analogs include:
Table 1: Comparative Analysis of Structural Analogs
Key Differences and Implications
Tricyclic vs. Bicyclic/Spiro Frameworks: The target compound’s tricyclic system (3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane) offers greater rigidity compared to bicyclic or spirocyclic analogs. This rigidity may enhance binding specificity in biological systems but reduce solubility in aqueous media .
Substituent Effects :
- The phenyl group in the target compound increases lipophilicity (logP ≈ 3.2 predicted), favoring membrane permeability but possibly limiting aqueous solubility. Analogs lacking aryl groups (e.g., CAS 873924-08-4) show lower logP values (~2.1), enhancing solubility .
- The tert-butyl carboxylate group in all compounds aids in steric protection during synthesis, a common strategy to prevent unwanted side reactions .
However, the phenyl group in the target may improve target affinity in hydrophobic binding pockets . The bicyclic carbamate analog (C₁₃H₁₉NO₄) has a lower bioavailability score (0.48), likely due to reduced metabolic stability from the carbamate group .
Biological Activity
The compound tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate , with the molecular formula , is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural attributes of the compound are critical for understanding its biological activity. The tert-butyl group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems. The presence of multiple oxygen atoms in the structure may also facilitate interactions with biological macromolecules.
Mechanisms of Biological Activity
-
Antioxidant Properties :
- Recent studies indicate that compounds with similar structural motifs exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments.
- The ability to modulate oxidative stress is crucial in preventing neurodegenerative diseases.
-
Anti-inflammatory Effects :
- Research has shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory pathways.
- This anti-inflammatory action may contribute to neuroprotective effects observed in cellular models.
-
Neuroprotective Activity :
- In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer’s disease.
- By reducing cell death and promoting cell viability in the presence of neurotoxic agents, this compound shows promise as a therapeutic agent for neurodegenerative conditions.
Study 1: Neuroprotective Effects in Astrocyte Cultures
A study investigated the effects of this compound on astrocyte cultures treated with amyloid-beta (Aβ) peptides:
- Objective : To assess the protective effects against Aβ-induced cytotoxicity.
- Methodology : Astrocytes were pre-treated with varying concentrations of the compound before exposure to Aβ.
- Results :
- Cell viability improved significantly compared to controls treated only with Aβ.
- The compound reduced TNF-α levels and exhibited a moderate protective effect against oxidative stress.
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 43.78 | High |
| Aβ Only | 62.98 | Elevated |
| Aβ + Compound | 100 | Reduced |
Study 2: In Vivo Efficacy
In vivo models have been utilized to further understand the therapeutic potential:
- Objective : Evaluate the efficacy of the compound in a rat model of Alzheimer’s disease.
- Findings : While no significant differences were noted compared to standard treatments like galantamine, there was a trend towards improved cognitive function and reduced behavioral deficits.
Q & A
Q. What are the key considerations for synthesizing tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions using agents like HATU and DIEA in anhydrous DMF under inert atmospheres (e.g., argon) . To optimize yields:
- Use 1.2 equivalents of HATU and 2.0 equivalents of DIEA to drive coupling efficiency.
- Monitor reaction progress via TLC (Rf ~0.11 in 10% MeOH/CH₂Cl₂) .
- Purify via reverse-phase flash chromatography (RP-FC) to isolate the product (31% yield reported) .
- Table 1 : Key reaction parameters:
| Parameter | Optimal Value |
|---|---|
| Coupling Agent | HATU (1.2 eq) |
| Base | DIEA (2.0 eq) |
| Solvent | Anhydrous DMF |
| Reaction Time | 4 hours |
Q. How can the stereochemistry and purity of this compound be confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts to confirm stereochemistry (e.g., phenyl group orientation, tert-butyl resonance) .
- HPLC : Assess purity (>95% by area under the curve) with C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Use SHELXL for structural refinement if single crystals are obtained .
Q. What purification strategies are effective for removing byproducts in the final step?
- Methodological Answer :
- Liquid-Liquid Extraction : Partition impurities using ethyl acetate and aqueous NaHCO₃ .
- RP-FC : Employ gradients of methanol/water or acetonitrile/water to separate polar byproducts .
- Recrystallization : Use tert-butyl methyl ether (TBME) or hexane/ethyl acetate mixtures for high-purity crystals .
Advanced Research Questions
Q. How can regioselectivity challenges in forming the tricyclic core be addressed?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during cyclization .
- Protecting Group Strategy : Use tert-butyl carboxylate to shield reactive amines during ring closure .
- DFT Calculations : Model transition states to predict regioselectivity (e.g., B3LYP/6-31G* level) .
Q. What computational tools are suitable for predicting the compound’s stability under varying pH and solvent conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMSO or aqueous buffers to assess hydrolytic stability .
- pKa Prediction Software : Tools like MarvinSketch estimate protonation states affecting solubility and reactivity .
- Table 2 : Predicted stability metrics:
| Condition | Half-Life (Predicted) |
|---|---|
| pH 7.4 (aqueous) | >24 hours |
| pH 2.0 (gastric) | ~6 hours |
Q. How can Design of Experiments (DoE) optimize multi-step synthesis protocols?
- Methodological Answer :
- Factor Screening : Test variables (temperature, stoichiometry, solvent polarity) using fractional factorial designs .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., HATU concentration vs. yield) .
- Example DoE Setup :
- Factors : Reaction time (2–6 hours), DIEA equivalents (1.5–2.5 eq).
- Response : Yield (%) and purity (HPLC area%).
Q. What mechanistic insights explain contradictory reactivity data in analogous tricyclic systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-limiting steps (e.g., cyclization vs. coupling) .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., active esters) during HATU-mediated reactions .
- Cross-Validation : Compare experimental data with computed activation energies (DFT) to resolve contradictions .
Data-Driven Analysis
Table 3 : Comparative NMR Data for Structural Confirmation
| Proton Position | δ (ppm) Experimental | δ (ppm) Predicted |
|---|---|---|
| tert-butyl (C(CH₃)₃) | 1.42 (s) | 1.38–1.45 |
| Phenyl (C6H5) | 7.25–7.45 (m) | 7.20–7.50 |
| Bridging OCH₂ | 4.10–4.30 (d) | 4.05–4.35 |
Table 4 : Stability Under Accelerated Degradation Conditions
| Condition | Degradation Products Identified |
|---|---|
| Heat (40°C, 72 hours) | Hydrolyzed carboxylate |
| UV Light (254 nm) | Oxidized phenyl derivatives |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
